6-bromo-3-chloro-1H-indole
Overview
Description
6-Bromo-3-chloro-1H-indole is a halogenated indole derivative Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Mechanism of Action
Target of Action
6-Bromo-3-chloro-1H-indole, a derivative of indole, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The compound’s interaction with its targets could lead to changes in cell signaling, gene expression, or enzymatic activity, depending on the specific target.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad biological activities of indole derivatives, the compound’s action could result in a variety of molecular and cellular effects, depending on the specific target and biological context .
Biochemical Analysis
Biochemical Properties
6-Bromo-3-chloro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with high affinity to certain receptors, modulating their activity and leading to downstream effects on cellular processes . The interactions of this compound with enzymes such as cytochrome P450 can result in the inhibition or activation of metabolic pathways, thereby affecting the overall biochemical landscape of the cell.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in critical cellular functions, thereby impacting the overall cellular phenotype.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, this compound has been found to inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent changes in cellular signaling . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can lead to toxic or adverse effects, including organ damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can affect metabolic flux and alter the levels of metabolites within the cell. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can have significant implications for cellular metabolism and overall cellular health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Its distribution within tissues can also affect its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-chloro-1H-indole typically involves halogenation reactions. One common method is the bromination of 3-chloroindole. The process involves the following steps:
Starting Material: 3-chloroindole.
Bromination: The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions are typically mild, with temperatures ranging from 0°C to room temperature.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form 6-bromo-3-chloroindoline.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted indole derivatives.
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 6-bromo-3-chloroindoline.
Scientific Research Applications
6-Bromo-3-chloro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloroindole: Lacks the bromine atom, affecting its overall reactivity and biological activity.
5-Bromo-3-chloroindole: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Uniqueness
6-Bromo-3-chloro-1H-indole is unique due to the presence of both bromine and chlorine atoms on the indole ring. This dual halogenation enhances its reactivity and potential applications in various fields. The specific positioning of the halogen atoms also influences its biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-bromo-3-chloro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAPHNHPMKKVKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483320 | |
Record name | 6-bromo-3-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57916-08-2 | |
Record name | 6-bromo-3-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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